molecular formula C15H19NO4 B12948700 (2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

(2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

Cat. No.: B12948700
M. Wt: 277.31 g/mol
InChI Key: OLIOAWNUIFOXOP-AMGKYWFPSA-N
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Description

(2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids and derivatives It is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the reaction of piperidinecarboxylic acid with chloromethyl benzoate (Cbz-Cl) in the presence of a base . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, leading to changes in their activity. The piperidine ring can also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid apart is its specific combination of functional groups, which allows for unique interactions and reactivity. The presence of the piperidine ring and the benzyloxycarbonyl group provides a distinct chemical profile that can be exploited in various applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2S)-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13?/m0/s1

InChI Key

OLIOAWNUIFOXOP-AMGKYWFPSA-N

Isomeric SMILES

C[C@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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